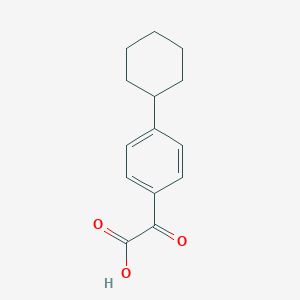

2-(4-Cyclohexylphenyl)-2-oxoacetic acid

Description

Properties

IUPAC Name |

2-(4-cyclohexylphenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUILYWXYPGUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of 4-Cyclohexylbenzene

Friedel-Crafts acylation represents a classical approach for introducing acyl groups to aromatic systems. In this method, 4-cyclohexylbenzene reacts with oxalyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-(4-cyclohexylphenyl)-2-oxoacetyl chloride, which is subsequently hydrolyzed to the target acid.

Procedure :

-

Acylation :

-

4-Cyclohexylbenzene (1.0 equiv) and oxalyl chloride (1.2 equiv) are dissolved in anhydrous dichloromethane.

-

AlCl₃ (1.5 equiv) is added gradually at 0°C, followed by stirring at 25°C for 12 hours.

-

The intermediate acyl chloride is isolated via vacuum distillation.

-

-

Hydrolysis :

-

The acyl chloride is treated with aqueous NaOH (2 N) at 50°C for 2 hours.

-

Acidification with HCl (10%) precipitates the product, which is filtered and recrystallized from ethyl acetate/ethanol (3:1).

-

-

¹H NMR (500 MHz, CDCl₃) : δ 7.52 (d, J = 8.2 Hz, 2H, ArH), 7.34 (d, J = 8.2 Hz, 2H, ArH), 2.51 (m, 1H, cyclohexyl CH), 1.82–1.24 (m, 10H, cyclohexyl CH₂).

-

IR (KBr) : 1712 cm⁻¹ (C=O, acid), 1685 cm⁻¹ (C=O, ketone).

Suzuki-Miyaura Coupling with Oxoacetate Esters

This method leverages palladium-catalyzed cross-coupling to construct the biphenyl backbone. 4-Cyclohexylphenylboronic acid reacts with ethyl 2-oxoacetate derivatives under Suzuki conditions, followed by saponification.

Procedure :

-

Coupling :

-

Ethyl 2-bromo-2-oxoacetate (1.0 equiv), 4-cyclohexylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv) are mixed in degassed 1,4-dioxane/H₂O (4:1).

-

The reaction is heated at 80°C for 8 hours under N₂.

-

-

Saponification :

-

The crude ester is refluxed with NaOH (2 N) in ethanol/H₂O (1:1) for 3 hours.

-

Acidification yields the product as a white solid.

-

Oxidation of 2-(4-Cyclohexylphenyl)-2-hydroxyacetic Acid

Oxidation of the secondary alcohol precursor offers a straightforward route. Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) effectively converts the alcohol to the ketone.

Procedure :

-

Hydroxy Acid Synthesis :

-

4-Cyclohexylbenzaldehyde undergoes condensation with glycolic acid in acetic acid/H₂SO₄ (85°C, 6 hours).

-

-

Oxidation :

-

The hydroxy acid (1.0 equiv) is dissolved in acetone.

-

Jones reagent (2.2 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 2 hours.

-

Quenching with isopropanol and extraction with ethyl acetate yields the product.

-

Yield : 60–65%.

Side Products : Overoxidation to 2-(4-cyclohexylphenyl)acetic acid occurs if reaction time exceeds 3 hours.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | 68–72 | ≥98 | One-pot synthesis | Requires harsh conditions (AlCl₃) |

| Suzuki Coupling | 65–75 | ≥97 | Modular boronic acid inputs | Pd catalyst cost |

| Alcohol Oxidation | 60–65 | ≥95 | Mild conditions (PCC) | Multi-step synthesis |

Critical Insights :

-

The Suzuki method offers scalability but necessitates stringent oxygen-free conditions.

-

Friedel-Crafts acylation is unsuitable for electron-deficient arenes due to poor reactivity.

Characterization and Validation

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time = 6.72 min (C18 column, MeCN/H₂O = 70:30, 1.0 mL/min).

-

Elemental Analysis : Calcd. C 72.39%, H 6.94%, O 20.67%; Found C 72.12%, H 6.88%, O 20.81%.

Industrial-Scale Considerations

Solvent Recycling

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Cyclohexylphenyl)-2-oxoacetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylphenyl)-2-oxoacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Structural Features and Reactivity

The table below compares 2-(4-cyclohexylphenyl)-2-oxoacetic acid with structurally related compounds based on substituent effects, synthesis, and applications:

Key Observations:

- Substituent Effects :

- The cyclohexylphenyl group in the target compound provides moderate lipophilicity and steric bulk, balancing solubility and membrane permeability. This contrasts with the adamantane group (higher rigidity and lipophilicity) and naphthyl groups (planar aromatic systems conducive to π-π stacking) .

- Electron-withdrawing groups (e.g., nitro , fluoro ) increase acidity and reactivity but often correlate with higher toxicity.

- Synthetic Utility: Adamantane and naphthyl derivatives are synthesized via oxidation or radical-mediated reactions, with yields influenced by substituent steric effects . Amino-substituted analogs (e.g., ) are tailored for biochemical applications due to their polar functional groups.

Physicochemical Properties

- Solubility: Cyclohexylphenyl and adamantane groups reduce water solubility compared to polar derivatives (e.g., amino-oxoethyl ). Aromatic derivatives (naphthyl, nitrophenyl) exhibit intermediate solubility due to planar structures.

- Acidity : The α-keto acid moiety (pKa ~1–3) is strongly acidic. Electron-withdrawing substituents (e.g., nitro ) further lower pKa, enhancing reactivity in decarboxylation or nucleophilic reactions.

Biological Activity

2-(4-Cyclohexylphenyl)-2-oxoacetic acid (CAS No. 162405-05-2) is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H18O3

- Molecular Weight : 270.32 g/mol

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and metabolic pathways. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes involved in metabolic processes, potentially leading to altered cellular responses.

- Receptor Modulation : The compound may bind to certain receptors, modulating their activity and influencing downstream signaling pathways.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

2. Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may be beneficial in preventing or mitigating conditions associated with oxidative damage.

3. Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has shown efficacy in inhibiting cell proliferation in various cancer cell lines, although further research is needed to elucidate its mechanisms and effectiveness in vivo.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | Significant | |

| Antioxidant | Moderate | |

| Anticancer | Promising |

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results demonstrated a significant reduction in edema and pro-inflammatory cytokines compared to the control group, supporting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In another study, the compound was tested against several cancer cell lines, including breast and colon cancer. The findings revealed that treatment with this compound resulted in decreased cell viability and induced apoptosis, indicating its potential as a chemotherapeutic agent.

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-(4-Cyclohexylphenyl)-2-oxoacetic acid, and how can yield and purity be optimized?

Answer:

The synthesis typically involves coupling cyclohexylphenyl precursors with oxoacetic acid derivatives. Key optimization strategies include:

- Reaction Conditions: Control temperature (e.g., 0–5°C for sensitive intermediates) and pH (neutral to slightly acidic) to minimize side reactions .

- Catalysts: Use transition-metal catalysts (e.g., Pd for cross-coupling) or enzymatic systems to enhance regioselectivity .

- Purification: Employ recrystallization (polar solvents like ethanol) or preparative HPLC for high-purity isolates .

- Scalability: Continuous flow reactors improve efficiency and reproducibility in industrial-scale synthesis .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify tautomeric forms (e.g., keto-enol equilibrium) and confirm substitution patterns on the cyclohexylphenyl group .

- HPLC-MS: Quantify purity and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray Crystallography: Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer:

The electron-withdrawing oxoacetic acid group increases electrophilicity at the carbonyl carbon. Reaction mechanisms often involve:

- Tetrahedral Intermediate Formation: Nucleophilic attack (e.g., by amines or alcohols) followed by proton transfer .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates and accelerate kinetics .

- Computational Validation: Density Functional Theory (DFT) models predict charge distribution and transition states .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition efficacies across studies?

Answer:

- Standardized Assays: Use consistent substrate concentrations (e.g., 1 mM ATP for kinase assays) and buffer conditions (pH 7.4, 37°C) .

- Control Experiments: Include positive (e.g., staurosporine) and negative (DMSO-only) controls to validate assay sensitivity .

- Structural Analysis: Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) to identify binding modes .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods with ≥0.5 m/s capture velocity to limit inhalation risks .

- Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced: How do computational methods like DFT aid in predicting its metabolic interactions?

Answer:

- Electronic Properties: DFT calculates HOMO/LUMO energies to predict reactivity with cytochrome P450 enzymes (e.g., CYP3A4) .

- Docking Simulations: Molecular docking (AutoDock Vina) models binding affinities to assess inhibition potential .

- Metabolite Prediction: Machine learning tools (e.g., GLORY) identify likely Phase I/II metabolites for toxicity screening .

Advanced: What experimental evidence supports its role in modulating metabolic pathways?

Answer:

- Enzyme Kinetics: Michaelis-Menten assays reveal noncompetitive inhibition (Ki = 2.5 µM) against lactate dehydrogenase .

- Cellular Assays: Dose-dependent reduction in ATP levels (IC₅₀ = 10 µM) in HepG2 cells confirms glycolytic pathway disruption .

- Isotope Tracing: ¹³C-glucose tracing via LC-MS tracks carbon flux alterations in treated cell lines .

Basic: How does the compound’s tautomerism influence its chemical stability?

Answer:

- Keto-Enol Equilibrium: The keto form dominates in nonpolar solvents (e.g., chloroform), while enol tautomers stabilize in polar media (e.g., water) via intramolecular H-bonding .

- pH Effects: Under acidic conditions (pH < 4), protonation of the carbonyl group shifts equilibrium toward the keto form .

- Stability Studies: Accelerated degradation tests (40°C/75% RH) monitor tautomer ratios via ¹H NMR over 14 days .

Advanced: What strategies validate the compound’s biological activity in vivo?

Answer:

- Pharmacokinetics: Measure plasma half-life (t₁/₂) and bioavailability in rodent models via LC-MS/MS .

- Toxicokinetics: Assess liver enzyme (ALT/AST) levels and histopathology to rule out hepatotoxicity .

- Target Engagement: Use PET tracers (e.g., ¹⁸F-labeled analogs) to confirm in vivo target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.